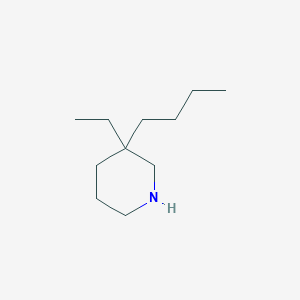










|
REACTION_CXSMILES
|
[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14].[H][H]>>[CH2:1]([C:5]1([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][NH:11][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH2:2][CH2:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(C=O)(CCC#N)CC
|
|
Name
|
|
|
Quantity
|
29.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(C=O)(CCC#N)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were pumped at 250 bar and 60° C. through the imination reactor
|
|
Type
|
CUSTOM
|
|
Details
|
to top at 250 bar and 120° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The product from 16.7 hours was separated by fractional distillation on a 30 cm
|
|
Duration
|
16.7 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1(CNCCC1)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 166.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C(CN)(CCCN)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 267.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |










|
REACTION_CXSMILES
|
[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14].[H][H]>>[CH2:1]([C:5]1([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][NH:11][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH2:2][CH2:3][CH3:4]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(C=O)(CCC#N)CC
|
|
Name
|
|
|
Quantity
|
29.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(C=O)(CCC#N)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were pumped at 250 bar and 60° C. through the imination reactor
|
|
Type
|
CUSTOM
|
|
Details
|
to top at 250 bar and 120° C.
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The product from 16.7 hours was separated by fractional distillation on a 30 cm
|
|
Duration
|
16.7 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1(CNCCC1)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 166.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C(CN)(CCCN)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 267.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |